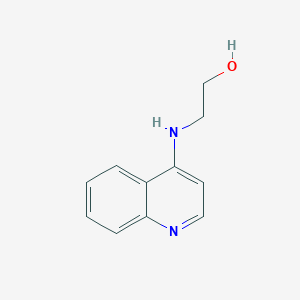

4-(2-Hydroxyethyl)aminoquinoline

概要

説明

準備方法

合成ルートと反応条件: イノシトールニコチネートは、イノシトールとニコチン酸のエステル化によって合成できます。一方法は、非水相触媒反応でリポリティック酵素を使用する方法です。 このプロセスには、tert-ブタノール脱水、分子篩の活性化、そして固定化リポリティック酵素Novozyme435を使用して反応を触媒することが含まれます .

工業生産方法: イノシトールニコチネートの工業生産では、多くの場合、湿式造粒技術を使用して口崩壊錠を製造します。 この方法には、充填剤、浸透促進剤、崩壊剤、潤滑剤、矯味剤を使用し、急速な崩壊と優れた味を実現します .

化学反応の分析

反応の種類: イノシトールニコチネートは、主に加水分解反応を受けます。 摂取されると、血漿エステラーゼによってゆっくりと加水分解され、遊離ニコチン酸とイノシトールが放出されます .

一般的な試薬と条件: イノシトールニコチネートの加水分解は、血漿エステラーゼの存在下で48時間以上かけて起こります 。 最初のエステル結合に対する酵素加水分解は、その後の結合と比べて遅くなります .

生成される主な生成物: イノシトールニコチネートの加水分解から生成される主な生成物は、ニコチン酸とイノシトールです .

4. 科学研究の応用

イノシトールニコチネートは、化学、生物学、医学、産業など、さまざまな科学研究で幅広く使用されています。

化学: イノシトールニコチネートは、エステル化反応と加水分解反応を研究するためのモデル化合物として使用されます。 その遅い加水分解速度は、持続放出メカニズムを研究するための理想的な候補となっています .

生物学: イノシトールニコチネートは、細胞シグナル伝達や代謝プロセスなど、いくつかの生化学経路に関与しています。 脂質代謝の調節に関与し、血清脂質に対する潜在的な影響が研究されています .

医学: イノシトールニコチネートは、血管拡張剤および栄養補助食品のナイアシン源として使用されます。 ヨーロッパでは、重症間欠性跛行とレイノー現象の症状治療薬としてHexopalという名前で処方されています 。 血清脂質に対する潜在的な有益な効果、および高脂血症の治療における使用も調査されています .

産業: イノシトールニコチネートは、製薬業界で栄養補助食品と医薬品の製造に使用されます。 ニコチン酸をゆっくりと放出する能力により、フラッシュなどの副作用を最小限に抑えるように設計された製剤の貴重な成分となっています .

科学的研究の応用

Inositol nicotinate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: Inositol nicotinate is used as a model compound to study esterification and hydrolysis reactions. Its slow hydrolysis rate makes it an ideal candidate for studying sustained-release mechanisms .

Biology: Inositol nicotinate is involved in several biochemical pathways, including cell signaling and metabolic processes. It plays a role in the regulation of lipid metabolism and has been studied for its potential effects on serum lipids .

Medicine: Inositol nicotinate is used as a vasodilator and a source of niacin in dietary supplements. It is prescribed in Europe under the name Hexopal for the symptomatic treatment of severe intermittent claudication and Raynaud’s phenomenon . It has also been investigated for its potential beneficial effects on serum lipids and its use in the treatment of hyperlipidemia .

Industry: Inositol nicotinate is used in the pharmaceutical industry for the production of dietary supplements and medications. Its ability to release nicotinic acid slowly makes it a valuable ingredient in formulations designed to minimize side effects such as flushing .

作用機序

イノシトールニコチネートは、エステル結合の遅い加水分解によって作用を発揮し、ニコチン酸とイノシトールを血流中に放出します。 ニコチン酸は、脂質代謝の調節や血管拡張など、多くの代謝プロセスで重要な役割を果たしています 。 ニコチン酸のゆっくりとした放出は、ナイアシンに一般的に関連するフラッシュ効果を軽減するのに役立ちます .

分子標的と経路: ニコチン酸は、脂質代謝や抗炎症反応の調節に関与するGタンパク質共役受容体GPR109Aを標的としています 。 イノシトールは、細胞シグナル伝達経路、特に細胞の成長や分化などの細胞プロセスに関与するホスファチジルイノシトールサイクルに関与しています .

類似化合物との比較

イノシトールニコチネートは、ニコチン酸をゆっくりと放出する能力においてユニークであり、ナイアシンに一般的に関連するフラッシュ効果を軽減します。類似の化合物には以下が含まれます。

イノシトールニコチネートは、イノシトールとニコチン酸を組み合わせているため、両方の化合物の利点を提供しながら副作用を最小限に抑えるという点で際立っています .

特性

IUPAC Name |

2-(quinolin-4-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-8-7-13-11-5-6-12-10-4-2-1-3-9(10)11/h1-6,14H,7-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIWTWUMJZEMJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443690 | |

| Record name | 4-(2-Hydroxyethyl)aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116289-25-9 | |

| Record name | 4-(2-Hydroxyethyl)aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester](/img/structure/B39474.png)